9-Chloroperfluorononanoyl chloride
Overview
Description
9-Chloroperfluorononanoyl chloride: is a chemical compound with the molecular formula C9Cl2F16O . It is a perfluorinated compound, meaning that all hydrogen atoms in the carbon chain are replaced by fluorine atoms, except for one chlorine atom. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloroperfluorononanoyl chloride typically involves the chlorination of perfluorononanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-Chloroperfluorononanoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form perfluorononanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed under acidic or basic conditions, with water as the solvent.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted perfluorononanoyl derivatives.
Hydrolysis: The major products are perfluorononanoic acid and hydrochloric acid.
Scientific Research Applications
Chemistry: 9-Chloroperfluorononanoyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity and stability make it an ideal candidate for creating complex molecules with unique properties .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and resistance to enzymatic degradation. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents .
Industry: Industrially, this compound is used in the production of specialty polymers and coatings. Its resistance to chemical and thermal degradation makes it valuable in applications requiring long-term durability .
Mechanism of Action
The mechanism of action of 9-Chloroperfluorononanoyl chloride involves its ability to form strong covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon. The compound can interact with various molecular targets, including proteins and nucleic acids, altering their structure and function .
Comparison with Similar Compounds
Perfluorononanoyl chloride: Lacks the chlorine atom, making it less reactive in substitution reactions.
9-Bromoperfluorononanoyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 9-Chloroperfluorononanoyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of both chlorine and fluorine atoms. This combination allows for selective modifications and applications that are not possible with other perfluorinated compounds .
Properties
IUPAC Name |
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Cl2F16O/c10-1(28)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(11,26)27 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOLJCVHPGHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Cl2F16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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